An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropionic Acid
An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropionic Acid
This technical guide provides a comprehensive overview of the physical properties, synthesis, and analysis of (R)-2-Bromo-3-phenylpropionic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its known characteristics and outlines key experimental protocols.
Core Physical Properties
Quantitative data for the physical properties of (R)-2-Bromo-3-phenylpropionic acid are limited, with most available information being computed rather than experimentally determined. The following tables summarize the available data for the (R)-enantiomer and its racemic mixture.
Table 1: Physical and Chemical Properties of (R)-2-Bromo-3-phenylpropionic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |
| Molecular Weight | 229.07 g/mol | PubChem[1] |
| CAS Number | 42990-55-6 | PubChem[1] |
| Appearance | White to off-white crystalline solid | CymitQuimica[2] |
| XLogP3-AA (Computed) | 2.6 | PubChem[1][3] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 3 | PubChem[1] |
| Exact Mass (Computed) | 227.97859 Da | PubChem[1] |
Table 2: Physical Properties of Racemic 2-Bromo-3-phenylpropanoic Acid
| Property | Value | Source |
| Melting Point | 52 °C | ECHEMI[4] |
| Boiling Point (Rough Estimate) | 215.8 °C | ECHEMI[4] |
| Solubility | Limited solubility in water, soluble in organic solvents. | CymitQuimica[2] |
Experimental Protocols
Detailed methodologies for the synthesis and chiral analysis of (R)-2-Bromo-3-phenylpropionic acid are crucial for its application in research and development.
Synthesis of (R)-2-Bromo-3-phenylpropionic Acid from D-Phenylalanine
This protocol describes the synthesis via a diazotization reaction, a common method for producing α-bromo carboxylic acids from α-amino acids with retention of configuration.
Materials:
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D-Phenylalanine
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48% Hydrobromic acid (HBr)
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Sodium nitrite (NaNO₂)
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Toluene
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Deionized water
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Ice bath
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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In a well-ventilated fume hood, dissolve D-phenylalanine in an aqueous solution of hydrobromic acid in a suitable reaction vessel equipped with a magnetic stirrer.
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Cool the mixture to a temperature between -10 °C and 0 °C using an ice-salt bath.
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Slowly add a solution of sodium nitrite in deionized water to the reaction mixture while maintaining the low temperature and stirring vigorously. The addition should be controlled to keep the temperature within the desired range.
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After the addition is complete, continue to stir the reaction mixture at low temperature for several hours to ensure the reaction goes to completion.
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Extract the product, (R)-2-bromo-3-phenylpropionic acid, from the aqueous reaction mixture using an organic solvent such as toluene or ethyl ether.[5] Perform multiple extractions to maximize the yield.
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Combine the organic extracts and wash with deionized water to remove any remaining inorganic impurities.
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Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]
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The crude (R)-2-bromo-3-phenylpropionic acid can be further purified by recrystallization from a suitable solvent.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
To determine the enantiomeric purity of (R)-2-Bromo-3-phenylpropionic acid, a chiral HPLC method is employed. The following is a general protocol that can be adapted and optimized.
Instrumentation and Materials:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)
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HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
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Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are often effective for the separation of chiral carboxylic acids.
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Mobile Phase Preparation: A common mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol like isopropanol or ethanol. A small amount of an acidic modifier, such as trifluoroacetic acid (0.1% v/v), is typically added to improve peak shape and resolution for carboxylic acids.
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Sample Preparation: Prepare a dilute solution of the (R)-2-Bromo-3-phenylpropionic acid sample in the mobile phase.
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Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm, where the phenyl group absorbs).
-
Inject the sample onto the column and record the chromatogram.
-
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) can be calculated by comparing the peak areas of the two enantiomers. For a pure (R)-enantiomer, ideally only one peak should be observed.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical relationships.
Caption: Synthesis workflow for (R)-2-Bromo-3-phenylpropionic acid.
Caption: General experimental workflow for compound characterization.
References
- 1. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 16503-53-0: 2-BROMO-3-PHENYL-PROPIONIC ACID [cymitquimica.com]
- 3. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA2399515A1 - Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 5. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
